Cas no 873185-52-5 (N-acetyl-α-D-mannosamine 6-phosphate)

N-acetyl-α-D-mannosamine 6-phosphate structure
873185-52-5 structure
Nome del prodotto:N-acetyl-α-D-mannosamine 6-phosphate
Numero CAS:873185-52-5
MF:C8H16NO9P
MW:301.187704086304
CID:4739508
PubChem ID:440273

N-acetyl-α-D-mannosamine 6-phosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Acetamido-2-deoxy-6-O-phosphono-α-D-mannopyranose
    • 2-Acetamido-2-desoxy-6-O-phosphono-α-D-mannopyranose
    • 2-Acétamido-2-désoxy-6-O-phosphono-α-D-mannopyranose
    • N-acetyl-α-D-mannosamine 6-phosphate
    • α-D-Mannopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate)
    • 2-(acetylamino)-2-deoxy-6-O-phosphono-α-D-mannopyranose
    • 2-acetamido-2-deoxy-6-O-phosphono-α-D-mannose
    • 2-acetamido-2-deoxy-α-D-mannopyranose 6-(dihydrogen phosphate)
    • BMX
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:62165
    • ManNAc-6-P
    • N-Acetyl-D-mannosamine 6-phosphate
    • N-Acetyl-D-mannosamine 6-phosphic acid
    • N-Acetyl-D-mannosamine-6-P
    • N-Acetyl-D-mannosamine-6-phosphate
    • N-Acetylmannosamine 6-phosphate
    • N-acetylmannosamine-6-P
    • CHEBI:62165
    • SCHEMBL14669223
    • Epitope ID:149550
    • 2-acetamido-2-deoxy-alpha-D-mannopyranose 6-(dihydrogen phosphate)
    • 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-mannose
    • N-acetyl-alpha-D-mannosamine 6-phosphate
    • Q27131657
    • SCHEMBL20718798
    • 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-mannopyranose
    • 2-(acetylamino)-2-deoxy-6-O-phosphono-alpha-D-mannopyranose
    • Inchi: 1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8+/m1/s1
    • Chiave InChI: BRGMHAYQAZFZDJ-UOLFYFMNSA-N
    • Sorrisi: O[C@H]1[C@H](O)[C@@H](COP(O)(=O)O)O[C@H](O)[C@H]1NC(C)=O

Proprietà calcolate

  • Massa esatta: 301.05626809g/mol
  • Massa monoisotopica: 301.05626809g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 371
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.2
  • Superficie polare topologica: 166Ų
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd